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Compound of Interest

Compound Name: Methoxyadiantifoline

Cat. No.: B038597 Get Quote

A comprehensive guide for researchers, scientists, and drug development professionals on the

analytical journey to fully characterize the molecular architecture of Methoxyadiantifoline. This

document outlines the key experimental protocols and data interpretation strategies integral to

its structural determination.

Introduction
Methoxyadiantifoline is a naturally occurring bisbenzylisoquinoline alkaloid. The structural

elucidation of such complex molecules is a meticulous process that relies on the synergistic

application of various spectroscopic and spectrometric techniques. This guide provides a

detailed overview of the methodologies typically employed in the isolation and characterization

of Methoxyadiantifoline, offering a foundational understanding for researchers in natural

product chemistry and drug discovery.

Physicochemical Properties and Molecular Formula
Determination
The initial step in the structural elucidation of a novel compound is the determination of its

fundamental physicochemical properties and molecular formula. For the parent compound,

adiantifoline, this data is crucial for postulating the potential structure of its methoxy derivative.
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Property Value

Molecular Formula C₄₂H₅₀N₂O₉

Molecular Weight 726.85 g/mol

Table 1: Physicochemical data for the parent compound, adiantifoline.

The molecular formula is typically determined using high-resolution mass spectrometry

(HRMS). The even molecular weight of adiantifoline suggests the presence of an even number

of nitrogen atoms, consistent with the nitrogen rule. The introduction of a methoxy group in

Methoxyadiantifoline would alter the molecular formula to C₄₃H₅₂N₂O₁₀ and increase the

molecular weight by approximately 30.026 g/mol .

Experimental Protocols
The structural elucidation of Methoxyadiantifoline would involve a series of detailed

experimental procedures, from isolation to final structure confirmation.

Isolation and Purification
Extraction: The plant material is first dried and powdered. This is followed by extraction with

a suitable solvent, typically methanol or a chloroform-methanol mixture, to isolate the crude

alkaloid fraction.

Acid-Base Extraction: The crude extract is subjected to acid-base extraction to selectively

isolate the basic alkaloids from neutral and acidic components.

Chromatography: The enriched alkaloid fraction is then purified using a combination of

chromatographic techniques, such as column chromatography over silica gel or alumina,

followed by preparative thin-layer chromatography (TLC) or high-performance liquid

chromatography (HPLC) to yield the pure Methoxyadiantifoline.

Spectroscopic and Spectrometric Analysis
3.2.1. Mass Spectrometry (MS)
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Protocol: High-resolution mass spectra are acquired using techniques like Electrospray

Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a Time-

of-Flight (TOF) or Orbitrap mass analyzer. The sample is dissolved in a suitable solvent (e.g.,

methanol/water with 0.1% formic acid for ESI) and infused into the mass spectrometer.

Data Interpretation: The high-resolution mass spectrum provides the accurate mass of the

molecular ion, which is used to determine the molecular formula. Fragmentation patterns

observed in MS/MS experiments offer valuable clues about the connectivity of different

structural units within the molecule.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: A comprehensive suite of NMR experiments is performed, including ¹H NMR, ¹³C

NMR, DEPT, COSY, HSQC, and HMBC. The purified sample is dissolved in a deuterated

solvent (e.g., CDCl₃, DMSO-d₆) and analyzed using a high-field NMR spectrometer (typically

400 MHz or higher).

Data Interpretation:

¹H NMR: Provides information on the number and chemical environment of protons.

Chemical shifts, coupling constants, and integration values are key parameters.

¹³C NMR & DEPT: Reveal the number and types of carbon atoms (CH₃, CH₂, CH, C).

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings,

establishing connectivity between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly

attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between

protons and carbons (typically 2-3 bonds away), which is crucial for piecing together the

carbon skeleton and identifying the positions of substituents like the methoxy group.

Structural Elucidation Workflow
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The logical process of elucidating the structure of Methoxyadiantifoline is a stepwise

integration of all the collected data.

Isolation & Purification

Spectroscopic & Spectrometric Analysis

Data Interpretation & Structure Assembly

Final Structure Confirmation

Plant Material Extraction

Acid-Base Extraction

Chromatographic Purification

HRMS (Molecular Formula)1D NMR (¹H, ¹³C, DEPT)

Fragment Identification (MS/MS)

2D NMR (COSY, HSQC, HMBC)

¹H-¹H & ¹H-¹³C Correlations

Assembly of Structural Fragments

Proposed Structure of
Methoxyadiantifoline
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Click to download full resolution via product page

Fig. 1: Workflow for the Structural Elucidation of Methoxyadiantifoline.

This diagram illustrates the logical flow from the initial isolation of the compound to the final

confirmation of its chemical structure. Each step provides critical information that, when

combined, allows for the unambiguous determination of the molecular architecture of

Methoxyadiantifoline. The process is iterative, with data from one technique often being used

to refine the interpretation of data from another.

To cite this document: BenchChem. [The Structural Elucidation of Methoxyadiantifoline: A
Methodological Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b038597#structural-elucidation-of-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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